2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine
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Overview
Description
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine is a complex organic compound that features a triazine ring substituted with a pyrazole moiety and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine typically involves multiple stepsThe reaction conditions often involve the use of solvents like 1,4-dioxane or 1,2-dichloroethane and bases such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reactions .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazole ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Cyclization Reactions: Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve moderate to high temperatures and the use of polar solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyrazole ring .
Scientific Research Applications
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 2-(1H-pyrazol-1-yl)pyridine
- 1,3,5-triazine derivatives
Uniqueness
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine is unique due to its combination of a triazine ring with a pyrazole and azetidine moiety. This structure provides it with distinct chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C12H15ClN6O2 |
---|---|
Molecular Weight |
310.74 g/mol |
IUPAC Name |
2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-4,6-dimethoxy-1,3,5-triazine |
InChI |
InChI=1S/C12H15ClN6O2/c1-20-11-15-10(16-12(17-11)21-2)18-4-8(5-18)6-19-7-9(13)3-14-19/h3,7-8H,4-6H2,1-2H3 |
InChI Key |
RELLMKYGQQXYPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CC(C2)CN3C=C(C=N3)Cl)OC |
Origin of Product |
United States |
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